molecular formula C18H18N2OS2 B10869176 5-methyl-3-(4-methylphenyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

5-methyl-3-(4-methylphenyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B10869176
M. Wt: 342.5 g/mol
InChI Key: CNBBWDBUXZAIAN-UHFFFAOYSA-N
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Description

5-methyl-3-(4-methylphenyl)-2-sulfanyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a benzothieno ring fused with a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-3-(4-methylphenyl)-2-sulfanyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions. One common method includes the cyclization of appropriate thiophene and pyrimidine precursors under controlled conditions. For instance, the reaction may involve the use of substituted pyrimidine-4-carboxylic acid derivatives and thiophene rings, followed by cyclization and functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve the use of palladium-catalyzed carbonylation reactions. This method allows for the efficient synthesis of thieno[2,3-d]pyrimidine derivatives with high yields. The process typically involves the use of substituted 4-chlorothieno[2,3-d]pyrimidines as starting materials, which undergo carbonylation to form the desired product .

Chemical Reactions Analysis

Types of Reactions

5-methyl-3-(4-methylphenyl)-2-sulfanyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the pyrimidine ring or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the sulfanyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure high yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings .

Scientific Research Applications

5-methyl-3-(4-methylphenyl)-2-sulfanyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-3-(4-methylphenyl)-2-sulfanyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H18N2OS2

Molecular Weight

342.5 g/mol

IUPAC Name

5-methyl-3-(4-methylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C18H18N2OS2/c1-10-6-8-12(9-7-10)20-17(21)15-14-11(2)4-3-5-13(14)23-16(15)19-18(20)22/h6-9,11H,3-5H2,1-2H3,(H,19,22)

InChI Key

CNBBWDBUXZAIAN-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2=C1C3=C(S2)NC(=S)N(C3=O)C4=CC=C(C=C4)C

Origin of Product

United States

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